Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
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Overview
Description
bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium: is a complex organometallic compound. This compound is notable for its unique structure, which combines adamantane derivatives with palladium, making it a subject of interest in various fields of scientific research, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium typically involves multi-step organic synthesis. The adamantane derivatives are first prepared through a series of reactions, including alkylation and halogenation. The biphenyl phosphane ligand is synthesized separately, often involving the use of Grignard reagents and subsequent functional group transformations. The final step involves the coordination of the palladium center with the prepared ligands under controlled conditions, such as inert atmosphere and specific temperature ranges .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the palladium center, altering its oxidation state and potentially leading to different catalytic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced palladium complexes.
Substitution: Substituted biphenyl phosphane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, particularly its interactions with biological macromolecules and its potential as a therapeutic agent .
Industry: In the industrial sector, the compound’s catalytic properties are leveraged in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism by which bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium exerts its effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The adamantane moieties provide steric hindrance, enhancing the selectivity of the reactions. The biphenyl phosphane ligand stabilizes the palladium center, allowing it to participate in catalytic cycles efficiently.
Comparison with Similar Compounds
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide: This compound shares a similar biphenyl phosphane ligand but differs in the metal center and its applications.
Adamantane-Derived Schiff Bases: These compounds also feature adamantane moieties and are used in various therapeutic applications.
Properties
Molecular Formula |
C53H74BrO2PPd |
---|---|
Molecular Weight |
960.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1 |
InChI Key |
GEMHNHWISAQKKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Origin of Product |
United States |
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